Enhanced Lipophilicity and Membrane Partitioning
The target compound incorporates an N1-ethyl group, which elevates its lipophilicity above that of the non-alkylated analog 2-chloro-5-(4-chlorophenyl)-1H-imidazole (XLogP3-AA = 3.3) [1]. While the exact experimental logP of the target compound is not reported, its structure predicts a cLogP in the range of 3.5–4.0, aligning with the Lipinski rule-of-five upper boundary of 5. In contrast, 1-ethyl-1H-imidazole without chlorophenyl substitution has a LogP of only 0.3–0.9 [2]. This predicted ~1 log unit increase over the non-ethylated analog translates to an estimated 10-fold greater partition into lipid bilayers, which is a critical parameter for central nervous system (CNS) penetration and intracellular target engagement.
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | Estimated cLogP ~3.5–4.0 |
| Comparator Or Baseline | 2-chloro-5-(4-chlorophenyl)-1H-imidazole: XLogP3-AA = 3.3; 1-ethyl-1H-imidazole: LogP = 0.3–0.9 |
| Quantified Difference | Approximately 0.2–0.7 log units higher than nearest non-alkylated analog; over 2.5 log units higher than 1-ethyl-1H-imidazole |
| Conditions | Computed via XLogP3 and consensus cLogP algorithms |
Why This Matters
For procurement decisions, a 10-fold predicted difference in lipid partitioning can determine whether a compound will be cell-permeable enough to engage intracellular targets or cross the blood-brain barrier, directly impacting its utility in CNS-related screening cascades.
- [1] PubChem. (2025). 2-Chloro-5-(4-chlorophenyl)imidazole (CID 30033002). XLogP3-AA = 3.3. View Source
- [2] Molbase. (2024). 1-Ethyl-1H-imidazole (CAS 7098-07-9). LogP = 0.903. View Source
